
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (CAS: 57677-79-9) is a thiazole-based ester with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.3 g/mol . Structurally, it features a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with an ethyl carboxylate moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes electron-donating effects, influencing the compound’s electronic properties and reactivity.
Such methods are likely applicable to its preparation. The compound’s structural characterization typically involves spectroscopic techniques (¹H/¹³C NMR, IR) and single-crystal X-ray diffraction (SC-XRD) for confirmation, as demonstrated for related thiazole esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde and thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. Research indicates that compounds containing thiazole structures can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial targets in the treatment of pain and inflammation.
Case Study: COX Inhibition
A study demonstrated that derivatives of this thiazole compound exhibited significant COX inhibitory activity. For instance, one derivative was shown to have an IC50 value of 9.01 µM against COX enzymes, indicating its potential as a therapeutic agent in pain management .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides, enhancing crop protection and yield.
Table 1: Efficacy of Thiazole Derivatives in Agriculture
Compound Name | Application | Effectiveness |
---|---|---|
This compound | Pesticide formulation | High efficacy against pests |
Other thiazole derivatives | Herbicide development | Improved crop yield |
Material Science
The compound is explored for its potential in creating novel materials such as polymers and coatings. Its unique chemical properties allow for enhanced durability and resistance to environmental factors.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications .
Biological Research
This compound is also employed in biological research to study its effects on cellular processes. Notably, it has been investigated for its potential to induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In vitro studies on HepG2 liver cancer cells revealed that this compound induced significant apoptotic activity, suggesting its viability as a lead compound for anticancer drug development.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference compound. It aids in the accurate quantification of related compounds in various samples, ensuring quality control in manufacturing processes.
Table 2: Analytical Applications
Application Area | Use Case | Importance |
---|---|---|
Quality Control | Standard reference in chromatographic techniques | Ensures accuracy and reliability |
Quantitative Analysis | Calibration of analytical instruments | Facilitates precise measurements |
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate belongs to a broader class of thiazole-4-carboxylate derivatives, where structural variations at the 2-position phenyl ring significantly alter physicochemical and biological properties. Below is a detailed comparison:
Substituent Electronic Effects
The electronic nature of substituents on the phenyl ring profoundly impacts the compound’s HOMO-LUMO gap, solubility, and interaction with biological targets.
Structural and Functional Modifications
- Extended Conjugation : Derivatives like ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate incorporate hydrazine linkers, enabling π-π stacking interactions critical for crystal packing and antioxidant activity.
Biological Activity
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological mechanisms, research findings, and potential applications.
Overview of the Compound
This compound features a thiazole ring with an ethyl ester and a 4-methoxyphenyl substituent. Its molecular formula is with a molecular weight of 263.31 g/mol . The compound is synthesized through various methods, often involving the reaction of thiazole derivatives with substituted phenolic compounds.
Target Interactions
Research indicates that thiazole derivatives, including this compound, interact with several biological targets:
- DNA and Topoisomerase II : These compounds can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity .
Biochemical Pathways
The biological activity of thiazole derivatives suggests they may influence multiple biochemical pathways, potentially affecting cell proliferation, apoptosis, and microbial resistance mechanisms .
Anticancer Activity
A study by Sonar et al. (2020) highlighted the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compound demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 | 10.5 | |
PC12 | 8.3 |
Antimicrobial Properties
The compound has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as fungi. The effectiveness varies based on structural modifications within the thiazole framework:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
A. niger | 64 µg/mL |
Case Studies
- Anticancer Study : In vitro studies conducted on HepG2 cells revealed that this compound induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy : A comparative analysis showed that modifications in the methoxy group position significantly influenced antimicrobial activity, highlighting structure-activity relationships in thiazole derivatives .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via cyclization of ethyl acetoacetate, 4-methoxybenzaldehyde, and thiourea under acidic conditions. Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve yield.
- Continuous flow reactors for scalable production with controlled temperature and solvent systems.
- Purification via recrystallization or column chromatography to achieve >95% purity. Adjusting stoichiometric ratios (e.g., 1:1.2 for thiourea) enhances cyclization efficiency .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies in antimicrobial or anticancer activities may stem from:
- Assay variability : Differences in microbial strains (e.g., E. coli vs. S. aureus) or cell lines.
- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98%.
- Solvent effects : DMSO concentration in cell-based assays can influence results.
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and comparative dose-response studies are recommended .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : 1H NMR (δ 1.3 ppm for ethyl CH3, δ 8.1 ppm for thiazole protons) and 13C NMR confirm structural integrity.
- Mass spectrometry : ESI-MS ([M+H]+ at m/z 264.3) validates molecular weight.
- HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity.
- X-ray crystallography : SHELXL refines crystallographic data to resolve bond lengths and angles .
Q. What strategies enhance target specificity in anticancer applications?
- Substituent modification : Bromination at the pyridine ring (e.g., Ethyl 2-(2-bromopyridin-4-yl)thiazole-4-carboxylate) increases DNA intercalation potency.
- Hybrid derivatives : Combining thiazole with oxadiazole moieties improves topoisomerase II inhibition.
- Computational docking : Identify binding pockets (e.g., Oct3/4) to guide structural tweaks .
Q. How does the compound interact with biological targets like DNA and topoisomerase II?
- DNA intercalation : Ethidium displacement assays and circular dichroism confirm intercalative binding.
- Topoisomerase II inhibition : Gel electrophoresis detects reduced plasmid relaxation.
- Cellular assays : Comet assays quantify DNA damage in cancer cells (e.g., IC50 = 7.5 µM in HeLa cells) .
Q. How does crystallographic refinement software (e.g., SHELXL) impact structural accuracy?
SHELXL resolves disorder in the thiazole ring and 4-methoxyphenyl group via:
- Thermal parameter modeling : Anisotropic displacement parameters for non-H atoms.
- Twinned data handling : HKLF5 format for high-resolution (<1.0 Å) datasets.
This ensures precise bond length measurements (e.g., C-S bond: 1.68 Å) .
Q. What structural modifications improve antimicrobial efficacy?
- Hydrazinyl derivatives : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates show %FRSA up to 84.5% (e.g., 4-hydroxy-3-methoxybenzylidene substituent).
- Halogenation : Fluorine at the phenyl ring enhances membrane penetration.
- SAR studies : Correlate logP values (e.g., 2.8–3.5) with MIC against Gram-positive pathogens .
Q. How can computational methods predict mechanisms of action?
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUWGPRBNUAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439331 | |
Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-79-9 | |
Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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